molecular formula C17H9Cl2F3N2 B13729532 6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729532
M. Wt: 369.2 g/mol
InChI Key: RQOUNWBXZKVZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative known for its significant pharmacological activities. This compound is particularly noted for its potential antitumor properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine nitrate under acidic conditions to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition leads to the accumulation of tumor suppressor proteins, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-substituted pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H9Cl2F3N2

Molecular Weight

369.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H9Cl2F3N2/c18-12-7-6-11(8-13(12)19)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H

InChI Key

RQOUNWBXZKVZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.